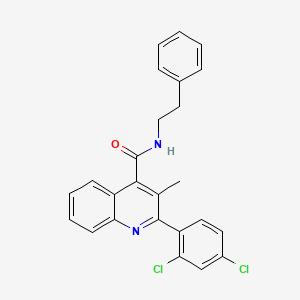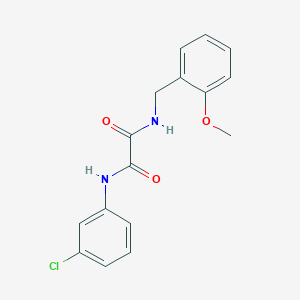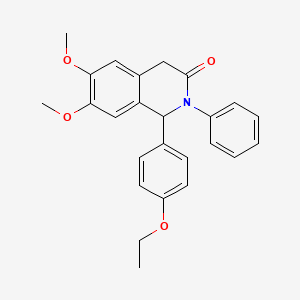
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis and cell proliferation. It achieves this by binding to the DNA of cancer cells and inducing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has minimal toxicity towards normal cells, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is its low toxicity towards normal cells, making it a safe and effective candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility in water, making it easier to administer in experimental settings. Additionally, further studies are needed to investigate its potential as a treatment for other types of cancer and inflammatory diseases. Finally, the development of new derivatives of this compound may lead to the discovery of even more potent and effective anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a promising compound with potential applications in various fields of scientific research. Its low toxicity towards normal cells and its antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new cancer treatments and antibiotics. Further research is needed to explore its full potential and to develop new formulations and derivatives that may lead to even more effective treatments.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves the reaction of 2,4-dichlorobenzonitrile and 2-phenylethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 3-methyl-4-quinolinecarboxylic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity, with studies showing its potential as a treatment for breast cancer, leukemia, and lung cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c1-16-23(25(30)28-14-13-17-7-3-2-4-8-17)20-9-5-6-10-22(20)29-24(16)19-12-11-18(26)15-21(19)27/h2-12,15H,13-14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMYAMEDXUKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
